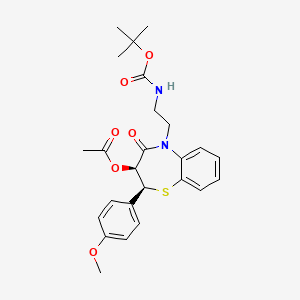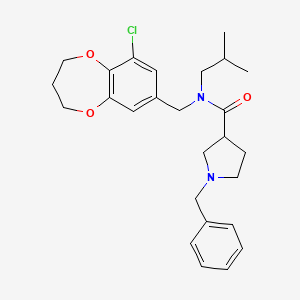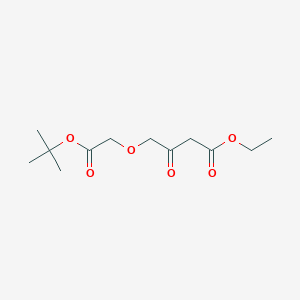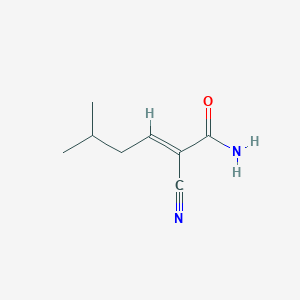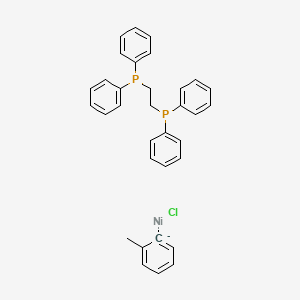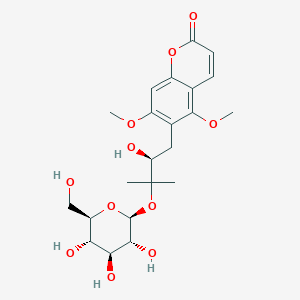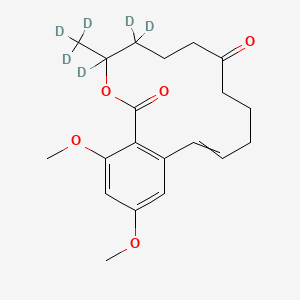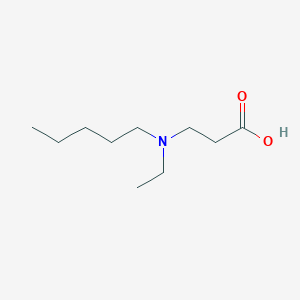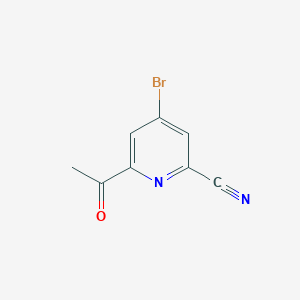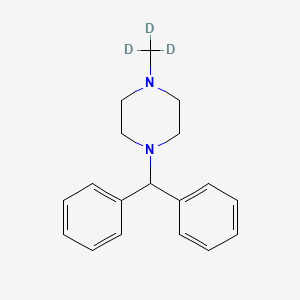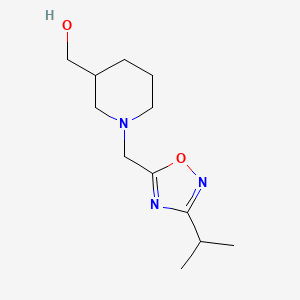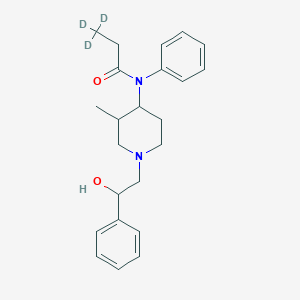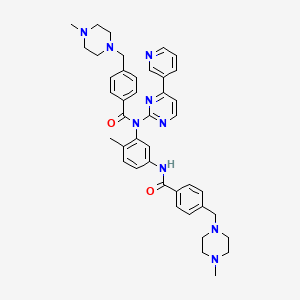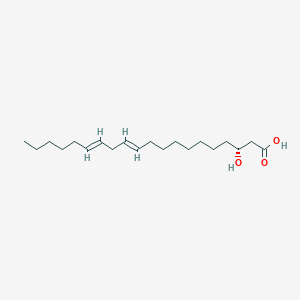
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon and two double bonds at the eleventh and fourteenth positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or other hydroxylating agents.
Formation of Double Bonds: The double bonds at the eleventh and fourteenth positions can be introduced through dehydrogenation reactions using catalysts like palladium on carbon or other suitable dehydrogenating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like platinum or palladium.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of 3-ketoicosa-11,14-dienoic acid or 3-carboxyicosa-11,14-dienoic acid.
Reduction: Formation of 3-hydroxyicosanoic acid.
Substitution: Formation of 3-substituted icosa-11,14-dienoic acid derivatives.
科学的研究の応用
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.
Pathways: Modulation of inflammatory responses and cell proliferation pathways.
類似化合物との比較
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid: vs. The position of the double bonds differs, affecting their biological activity.
This compound: vs. The presence of an additional double bond in the latter compound.
Uniqueness: this compound is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,19,21H,2-5,8,11-18H2,1H3,(H,22,23)/b7-6+,10-9+/t19-/m1/s1 |
InChIキー |
UQIGTQUYNGRRMI-RXEQJFHXSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCC[C@H](CC(=O)O)O |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
